molecular formula C5H12ClNO2S B6172910 2-methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride CAS No. 2768326-56-1

2-methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride

Cat. No.: B6172910
CAS No.: 2768326-56-1
M. Wt: 185.7
InChI Key:
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Description

2-methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride is a versatile chemical compound extensively used in scientific research. This compound exhibits remarkable properties, making it invaluable in various fields such as pharmaceuticals, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride typically involves the reaction of 2-methyl-1lambda6,3-thiazinane-1,1-dione with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to optimize the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors. The process is designed to maximize efficiency and minimize waste. The reaction parameters are carefully monitored and controlled to ensure consistent quality and high yield of the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted thiazinane derivatives. These products have various applications in pharmaceuticals and organic synthesis .

Scientific Research Applications

2-methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride is used extensively in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis to form various derivatives.

    Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Medicine: Utilized in the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Applied in material science for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-methyl-1lambda6,3-thiazinane-1,1-dione hydrochloride include:

  • 2-methyl-1lambda6,2-thiazinane-1,1-dione
  • 6-methyl-1lambda6,2-thiazinane-1,1-dione

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct properties and reactivity. This uniqueness makes it particularly valuable in applications where other similar compounds may not be as effective.

Properties

CAS No.

2768326-56-1

Molecular Formula

C5H12ClNO2S

Molecular Weight

185.7

Purity

95

Origin of Product

United States

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